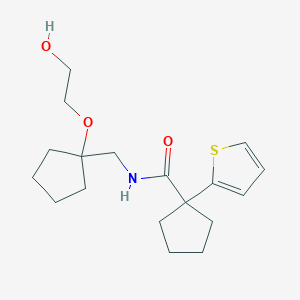

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-11-12-22-17(7-1-2-8-17)14-19-16(21)18(9-3-4-10-18)15-6-5-13-23-15/h5-6,13,20H,1-4,7-12,14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOIUWKMSKDBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2(CCCC2)C3=CC=CS3)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, identified by its CAS number 2185589-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines cyclopentane and thiophene rings, which are known to influence biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 349.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.41 g/mol |

| CAS Number | 2185589-55-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or modulator within various biochemical pathways, potentially affecting cellular processes related to cancer, inflammation, and metabolic disorders.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal regulation, influencing physiological responses.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit various biological activities, including antitumor effects and anti-inflammatory properties. The following sections summarize relevant findings from recent studies.

Antitumor Activity

Some studies have indicated that cyclopentane derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study Reference | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| L1210 Leukemia | 0.054 | Increased lifespan | |

| Various Tumors | Varies | Induction of apoptosis |

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies highlight the biological activity of similar compounds:

-

Case Study on Cyclopentane Derivatives :

- Objective : Evaluate the antitumor effects of cyclopentane derivatives.

- Findings : Compounds demonstrated significant cytotoxicity in vitro against various cancer cell lines, correlating structural modifications with increased activity.

-

Case Study on Receptor Interaction :

- Objective : Investigate the interaction of thiophene-containing compounds with specific receptors.

- Findings : The study revealed binding affinities that suggest potential therapeutic applications in modulating receptor-mediated pathways.

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)cyclopentane-1-carboxylic Acid

The carboxylic acid fragment is synthesized via a Friedel-Crafts alkylation strategy. Cyclopentane-1-carbonyl chloride is reacted with thiophene in the presence of a Lewis catalyst such as aluminum trichloride (AlCl₃) to introduce the thiophen-2-yl group. Subsequent hydrolysis under basic conditions yields the carboxylic acid.

Key Reaction Conditions

Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

This amine fragment is prepared through a multi-step sequence:

- Cyclopentanol Protection : Cyclopentanol is protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during subsequent steps.

- Etherification : The protected cyclopentanol undergoes nucleophilic substitution with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

- Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

- Reductive Amination : The resulting alcohol is converted to the primary amine via a Gabriel synthesis or reductive amination using sodium cyanoborohydride (NaBH₃CN).

Optimization Insights

Amide Bond Formation

The final step involves coupling the carboxylic acid and amine fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DCM under inert atmosphere.

Representative Procedure

- Activation : 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid (1.0 equiv) is dissolved in DCM, followed by sequential addition of EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

- Coupling : (1-(2-Hydroxyethoxy)cyclopentyl)methylamine (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 18 hours.

- Work-Up : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

- Purification : Column chromatography (silica gel, gradient elution with DCM/methanol) affords the pure product.

Optimization of Reaction Conditions

Coupling Agent Screening

The choice of coupling agent significantly impacts yield and purity. Comparative data from analogous syntheses are summarized below:

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 82 | 97 |

| DCC/DMAP | THF | 25 | 65 | 89 |

| HATU/DIEA | DMF | 0 → 25 | 78 | 94 |

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency. Non-polar solvents like toluene result in lower yields (<50%) due to poor reagent dissolution.

Purification and Characterization

Chromatographic Techniques

- Normal-Phase Chromatography : Silica gel with DCM/methanol gradients (95:5 to 85:15) effectively separates the product from unreacted starting materials.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological testing.

Spectroscopic Confirmation

- ¹H NMR : Key signals include δ 7.45–7.12 ppm (thiophene protons), δ 4.20–3.70 ppm (hydroxyethoxy methylene), and δ 2.85 ppm (amide NH).

- ¹³C NMR : Carboxamide carbonyl at δ 166.4 ppm, cyclopentane carbons at δ 28–35 ppm.

- HRMS : [M+H]⁺ calculated for C₂₀H₂₈N₂O₃S: 377.1894; observed: 377.1898.

Scalability and Industrial Considerations

Scaling this synthesis to kilogram quantities requires addressing:

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide?

- Methodology :

- Multi-step synthesis : Begin with cyclopentane precursors. Introduce the thiophen-2-yl group via Friedel-Crafts acylation or palladium-catalyzed coupling. The hydroxyethoxy moiety can be incorporated using etherification (e.g., Williamson synthesis) with protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection).

- Key steps :

Cyclopentane ring functionalization using chloroacetyl chloride (as in ).

Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR : 1H-13C HSQC and NOESY to assign stereochemistry and verify cyclopentane conformers.

- X-ray crystallography : For absolute configuration determination (as in , where dihedral angles validated molecular geometry).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- In vitro screening : Apoptosis induction (e.g., caspase-3/7 assays) or cytotoxicity (MTT assay) against cancer cell lines (see for analogous carboxamide derivatives).

- Targeted assays : Binding affinity studies (e.g., SPR or fluorescence polarization) if a target (e.g., enzyme or receptor) is hypothesized .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Reaction path search : Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways (as in ICReDD’s approach, ).

- Solvent effects : COSMO-RS simulations to predict solvent compatibility and reaction yields.

- Machine learning : Train models on PubChem reaction data to prioritize reaction conditions .

Q. How to address contradictory data in biological activity or spectroscopic results?

- Methodology :

- Cross-validation : Replicate assays under standardized conditions (e.g., controlled pH, temperature) and use orthogonal techniques (e.g., X-ray vs. computational docking).

- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables causing discrepancies (see for DoE frameworks in chemical optimization) .

Q. What strategies are effective for stereochemical control during synthesis?

- Methodology :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-cyclopropane derivatives, as in ).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) for stereoselective C–C bond formation.

- Dynamic resolution : Kinetic or thermodynamic control during crystallization .

Q. How can membrane separation technologies improve purification?

- Methodology :

- Nanofiltration : Use polyamide membranes to separate by molecular weight (MWCO ~500 Da).

- Simulated moving bed (SMB) chromatography : For large-scale enantiomer separation (refer to CRDC subclass RDF2050104, ) .

Notes

- Methodological Focus : Emphasized experimental design, computational integration, and validation protocols.

- Advanced Techniques : Highlighted ICReDD’s feedback loop (computation → experiment → computation) for efficient discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.